5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine
Overview
Description
5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine is a compound that features a nitro group, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine typically involves the reaction of 2-(trifluoromethyl)aniline with a pyrimidine derivative under specific conditions. For instance, one method involves adding 2-(trifluoromethyl)aniline to a solution of a pyrimidine derivative in pyridine at room temperature and stirring the mixture for several hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and properties.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group may also play a role in redox reactions within cells, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine: This compound shares the trifluoromethyl and nitro groups but has a different core structure.
3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes: These compounds also contain trifluoromethyl and nitro groups but are based on a chromene structure.
Uniqueness
5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine is unique due to its combination of a pyrimidine ring with both nitro and trifluoromethyl groups
Properties
IUPAC Name |
5-nitro-4-N-[2-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-3-1-2-4-7(6)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXIYTGDKLBDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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